![molecular formula C13H21NO2S B14121929 3-Ethyl-3-(1-methylpentyl)-6-thioxo-2,4-piperidinedione CAS No. 914225-33-5](/img/structure/B14121929.png)
3-Ethyl-3-(1-methylpentyl)-6-thioxo-2,4-piperidinedione
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Overview
Description
3-Ethyl-3-(1-methylpentyl)-6-thioxo-2,4-piperidinedione is a complex organic compound with a unique structure that includes a piperidinedione core and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(1-methylpentyl)-6-thioxo-2,4-piperidinedione typically involves multi-step organic reactions One common method includes the reaction of a suitable piperidinedione precursor with ethyl and methylpentyl groups under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-(1-methylpentyl)-6-thioxo-2,4-piperidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted piperidinediones depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-3-(1-methylpentyl)-6-thioxo-2,4-piperidinedione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Ethyl-3-(1-methylpentyl)-6-thioxo-2,4-piperidinedione exerts its effects involves interactions with specific molecular targets. The thioxo group can interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-3-(1-methylpentyl)-2,4-piperidinedione: Lacks the thioxo group, resulting in different chemical properties and reactivity.
3-Methyl-3-(1-ethylpentyl)-6-thioxo-2,4-piperidinedione: Similar structure but with different alkyl groups, leading to variations in biological activity and chemical behavior.
Uniqueness
3-Ethyl-3-(1-methylpentyl)-6-thioxo-2,4-piperidinedione is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
914225-33-5 |
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Molecular Formula |
C13H21NO2S |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
3-ethyl-3-hexan-2-yl-6-sulfanylidenepiperidine-2,4-dione |
InChI |
InChI=1S/C13H21NO2S/c1-4-6-7-9(3)13(5-2)10(15)8-11(17)14-12(13)16/h9H,4-8H2,1-3H3,(H,14,16,17) |
InChI Key |
IQMBHMRYZAHIPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C1(C(=O)CC(=S)NC1=O)CC |
Origin of Product |
United States |
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